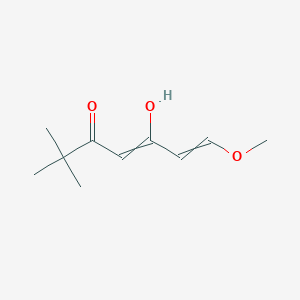

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one

Description

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2,2-dimethylhepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,3)9(12)7-8(11)5-6-13-4/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYACYGMZJJKSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C=COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one, also known by its CAS number 74628-10-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.24 g/mol

- SMILES Notation : CC(C)C=C(C(=C)C(=O)O)OC

Structure

The compound features a heptadiene backbone with hydroxyl and methoxy functional groups, contributing to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to its antioxidant capacity, the compound has shown promise in modulating inflammatory pathways. Experimental models have indicated that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. This activity was observed in cellular assays where the compound reduced levels of TNF-alpha and IL-6 .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical study assessed the impact of this compound on human fibroblast cells exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) when treated with the compound compared to control groups .

Case Study 2: Inhibition of Inflammatory Response

In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells and lower expression of inflammatory markers .

Table 1: Biological Activities of this compound

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |

| Anti-inflammatory | Cytokine Assay | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | Disk Diffusion Method | Inhibition against S. aureus and E. coli |

Table 2: Case Study Findings

Comparison with Similar Compounds

Structural Analogues

(1E,4E)-1,5-Diphenylpenta-1,4-Dien-3-One (6)

- Structure : Lacks hydroxyl and methoxy groups; features phenyl substituents at positions 1 and 3.

- Synthesis : Prepared via condensation of acetone and benzaldehyde under basic conditions, analogous to methods in .

- Key Differences: The absence of polar groups (hydroxy/methoxy) reduces water solubility compared to the target compound.

(1E,4Z)-5-Hydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Deca-1,4-Dien-3-One

- Structure: Shares the (1E,4Z)-dienone framework and hydroxy/methoxy substituents but has a longer carbon chain (deca vs. hepta) and a phenolic ring at position 1 .

- Key Differences: The extended chain may increase lipophilicity, affecting membrane permeability in biological systems. The phenolic moiety (4-hydroxy-3-methoxyphenyl) confers antioxidant activity, a trait common to hydroxycinnamic acid derivatives.

(E)-4-Phenylbut-3-En-2-One (7)

- Key Differences :

- Smaller molecular size results in higher volatility.

- Reduced steric hindrance facilitates nucleophilic attack at the α,β-unsaturated carbonyl.

Functional Group Impact

| Property | Target Compound | (1E,4E)-1,5-Diphenylpenta-1,4-Dien-3-One | (E)-4-Phenylbut-3-En-2-One |

|---|---|---|---|

| Hydroxy/Methoxy Groups | Present (positions 1 and 5) | Absent | Absent |

| Conjugation Length | Hepta-dienone (7 carbons) | Penta-dienone (5 carbons) | Butenone (4 carbons) |

| Polarity | Moderate (due to -OH/-OCH₃) | Low (nonpolar phenyl groups) | Low |

| Likely Reactivity | Electrophilic addition, redox reactions | Electrophilic addition | Michael addition |

Preparation Methods

Ruthenium-Catalyzed Cycloisomerization and Functionalization

A prominent method involves Cp*RuCl(cod)-catalyzed cycloisomerization of suitable precursor substrates followed by selective functional group transformations in methanol or other solvents under inert atmosphere. This method has been shown to afford products with high regio- and stereoselectivity, enabling the formation of conjugated dienones with methoxy substituents.

-

- Reactions are performed under argon atmosphere to avoid oxidation.

- Solvents such as THF, Et2O, toluene, and methanol are purified rigorously.

- The catalyst Cp*RuCl(cod) is used in catalytic amounts (typically a few micromoles relative to substrate).

- Reaction times range from 1 to 24 hours depending on substrate and desired product.

- Post-reaction, volatiles are removed under reduced pressure.

- Products are purified by column chromatography on silica gel using hexane/ethyl acetate or toluene as eluents.

-

- High yields (up to 94%) of methoxy-substituted dienones.

- Control over stereochemistry of the double bonds (E/Z configurations).

- Formation of colorless oils as isolated products.

-

- IR spectra show characteristic carbonyl and methoxy absorptions.

- ^1H-NMR confirms the presence of methoxy groups and vinyl protons with coupling constants consistent with E and Z double bonds.

- High-resolution mass spectrometry (HRMS) confirms molecular formula.

This method is well-documented in Royal Society of Chemistry publications, demonstrating its reliability and reproducibility for preparing related dienone compounds.

Ozonolysis and Subsequent Functional Group Transformations

Another approach involves ozonolysis of precursor alkenes followed by reductive workup and functionalization:

-

- Ozone is bubbled into a cold solution (−78°C) of the alkene substrate in dichloromethane with pyridine.

- Dimethyl sulfide is added to reduce ozonides to aldehydes or ketones.

- The crude product is purified by silica gel chromatography.

- Further steps include oxidation with hydrogen peroxide and base, methylation with trimethylsilyldiazomethane, and silylation for protection.

-

- Formation of hydroxy- and methoxy-substituted intermediates.

- High regioselectivity and stereochemical control.

- Yields around 60-70% for key intermediates.

-

- IR, NMR, and HRMS data confirm the structure and purity.

- Optical rotation measurements indicate stereochemical integrity.

This multi-step method is useful for introducing oxygen functionalities and protecting groups, facilitating subsequent modifications toward the target compound.

Data Table Summarizing Key Preparation Parameters

| Step/Method | Conditions | Yield (%) | Product Characteristics | Notes |

|---|---|---|---|---|

| Ruthenium-catalyzed cycloisomerization | Cp*RuCl(cod), MeOH, Ar atmosphere, 1-24 h | 77-94 | Colorless oil, E/Z dienone, methoxy group | High stereoselectivity, mild conditions |

| Ozonolysis and reductive workup | O3, CH2Cl2, pyridine, −78°C, DMS reduction | 67 | Aldehyde intermediate, hydroxy substituent | Requires low temperature, multi-step |

| Oxidation and methylation | LiOH, H2O2, TMS diazomethane, RT | 60-70 | Methylated hydroxy intermediates | Enables further functionalization |

Research Findings and Analysis

- The ruthenium-catalyzed method is advantageous for direct formation of the conjugated diene system with methoxy substitution, minimizing side reactions and allowing for efficient purification.

- Ozonolysis-based methods provide a versatile route to oxygenated intermediates but involve multiple steps and careful temperature control.

- Both methods require chromatographic purification and rigorous solvent drying to ensure high purity.

- Spectroscopic data from these preparations consistently confirm the stereochemistry and substitution pattern of the target molecule.

- The choice of method depends on available starting materials, desired scale, and functional group tolerance.

Q & A

Q. How can researchers optimize the synthesis of (1E,4Z)-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection, catalyst systems, and reaction time. For analogous dienones, PdCl₂(PPh₃)₂ and CuI catalysts in THF or dioxane under argon have shown efficacy in cross-coupling reactions to stabilize conjugated systems . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and crystallization from dioxane or chloroform can enhance purity . Monitoring reaction progress via TLC and adjusting stoichiometric ratios of boronic acids or alkynes (e.g., phenylacetylene) may mitigate side reactions .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (500 MHz, CDCl₃) are essential for confirming the (1E,4Z)-configuration. Key signals include olefinic protons (δ 5–7 ppm) and carbonyl carbons (δ 190–210 ppm). Coupling constants (J values) distinguish E/Z isomerism .

- IR : Absorption bands at ~1650–1750 cm⁻¹ confirm α,β-unsaturated ketones, while hydroxyl stretches (~3200–3600 cm⁻¹) indicate hydrogen bonding .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 375.1487 for analogous compounds) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For similar hydroxy-dienones, storage in amber vials at –20°C under inert gas (argon) prevents oxidation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring quantifies degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). To address this:

- Use standardized protocols (e.g., MTT assays with matched positive controls like doxorubicin) .

- Validate solubility with DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .

- Perform dose-response curves (e.g., IC₅₀ comparisons) across multiple replicates .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. The α,β-unsaturated ketone moiety may act as a Michael acceptor, targeting cysteine residues in enzymes .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability .

- QSAR : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with activity using CoMFA or HQSAR .

Q. What experimental designs are optimal for studying the compound’s pharmacokinetic profile?

- Methodological Answer :

- In Vivo : Administer orally or intravenously to rodent models (e.g., Sprague-Dawley rats). Collect plasma samples at intervals (0–24 h) and analyze via LC-MS/MS for AUC, Cₘₐₓ, and t₁/₂ .

- Metabolite ID : Use hepatocyte incubations or microsomal assays (CYP450 isoforms) to identify phase I/II metabolites .

- BBB Penetration : Employ parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.